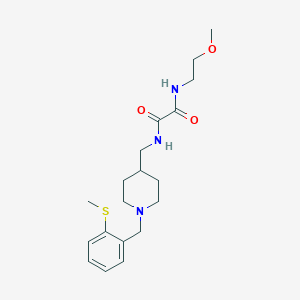

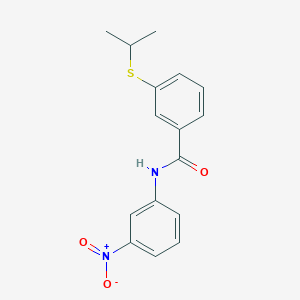

![molecular formula C18H18N2OS2 B2930111 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolylthio)acetamide CAS No. 854978-41-9](/img/structure/B2930111.png)

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolylthio)acetamide, also known as TTA-A2, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTA-A2 is a potent and selective antagonist of the G protein-coupled receptor GPR40, which is known to play a key role in glucose homeostasis and insulin secretion.

Scientific Research Applications

Antitumor Applications

- Researchers have synthesized various heterocyclic compounds from N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolylthio)acetamide, exhibiting significant antitumor activities. In vitro tests on human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, showed high inhibitory effects (Shams et al., 2010).

- Another study synthesized N-hetaryl-2-cyanoacetamide derivatives incorporating a 4,5,6,7-tetrahydrobenzo[b]thiophene moiety. These compounds demonstrated notable cytotoxicity against various human cancer cell lines and possessed apoptotic, anti-metastatic, and anti-angiogenic effects (Mohamed et al., 2017).

Antimicrobial Applications

- Novel polyfunctionalized acyclic and heterocyclic dye precursors and dyes based on N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems were synthesized. These compounds exhibited significant antibacterial and antifungal activities when screened in vitro (Shams et al., 2011).

Synthesis and Structural Analysis

- The compound was synthesized using a reaction involving trifluoroacetic anhydride and was structurally analyzed through IR, NMR, MS, and X-ray diffraction methods. The synthesis process offered advantages such as high yield and environmentally benign procedures (Wang et al., 2014).

Kinase Inhibition and Anticancer Agents

- A series of 1,2,4-triazines derived from the tetrahydrobenzo[b]thiophene were synthesized, displaying potent c-Met enzymatic activity and moderate to strong cytotoxicity against various cancer cell lines. They also showed potential as kinase inhibitors (Abdo et al., 2020).

Anti-inflammatory Agents

- Derivatives of benzo[b]thiophene, including those related to the queried compound, have been found to possess potent anti-inflammatory activity (Radwan et al., 2009).

properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS2/c1-12-6-8-13(9-7-12)22-11-17(21)20-18-15(10-19)14-4-2-3-5-16(14)23-18/h6-9H,2-5,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADKMTSCEMBLDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolylthio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

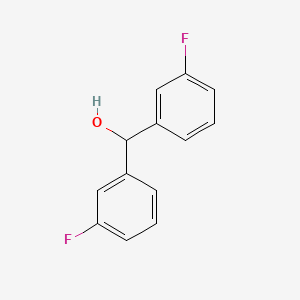

![2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2930029.png)

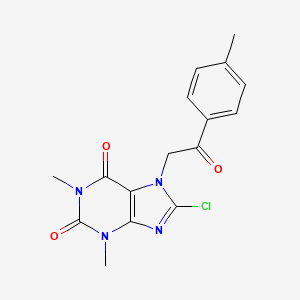

![2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(3,4-dimethylphenyl)ethanone](/img/structure/B2930030.png)

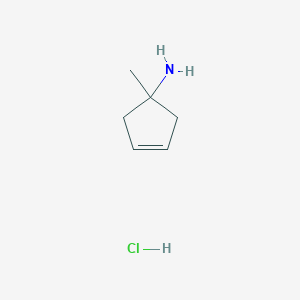

![1-[4-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B2930035.png)

![[5-(4-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2930036.png)

![6-(3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline](/img/structure/B2930037.png)

![1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2930046.png)

![N-(2,5-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2930047.png)

![3-chloro-2-[3-(4-methylphenyl)-2H-aziren-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2930048.png)

![2-(3-Hydroxypropyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930051.png)